Cas no 768-22-9 (Indene oxide)

Indene oxide 化学的及び物理的性質
名前と識別子
-
- Indene oxide
- Indan epoxide
- Indonaphthene oxide
- 1,2-Epoxyindan
- 1,2-epoxyindane
- 1H-Indene,1,2-epoxy-2,3-dihydro
- 2,3-Dihydro-2,3-epoxy-1H-indene
- 2,3-epoxy-indane
- cis-1,2-epoxyindan
- Indan,2-epoxy-
- BDBM50286812
- Indan, epoxide
- F51253
- Indene-1,2-oxide
- SY272668
- Z278165226
- 1H-Indene, 1,2-epoxy-2,3-dihydro-
- AI3-05988
- 080U5Q5IYI
- 1,2-EPOXY-2,3-DIHYDROINDENE
- 1a,6a-dihydro-6H-indeno [1,2-b] oxirene
- SCHEMBL2696782
- 6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
- CHEMBL170741
- Indene epoxide
- DTXSID30871806
- AS-81909
- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene #
- J313.589F
- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene
- AKOS000144797
- 1,2-Epoxy-2,3-dihydro-1-H indene
- UNII-080U5Q5IYI
- 6H-Indeno(1,2-b)oxirene, 1a,6a-dihydro-
- Q27236339
- NSC 31261
- 1H-Indene,2-epoxy-2,3-dihydro-
- NSC-31261
- 6,6a-Dihydro-1aH-1-oxa-cyclopropa[a]indene
- 6H-Indeno[1, 1a,6a-dihydro-
- NSC31261
- Indan, 1,2-epoxy-
- FT-0651134
- 6H-Indeno[1,2-b]oxirene, 1a,6a-dihydro-
- 1aH,6H,6aH-indeno[1,2-b]oxirene
- EN300-91179
- 768-22-9
- MFCD00046870
-
- MDL: MFCD00046870
- インチ: InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2
- InChIKey: UKGCFMYYDATGNN-UHFFFAOYSA-N
- ほほえんだ: C12OC1CC1C2=CC=CC=1
計算された属性
- せいみつぶんしりょう: 132.05800
- どういたいしつりょう: 132.057515
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.1255
- ゆうかいてん: 24.5°C
- ふってん: 184.08°C (rough estimate)
- フラッシュポイント: 226.9 °C at 760 mmHg
- 屈折率: 1.5610 (estimate)
- PSA: 12.53000
- LogP: 1.68260
Indene oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D604012-5g |
Indene oxide |
768-22-9 | 98% | 5g |
$675 | 2023-05-16 | |
Enamine | EN300-91179-0.05g |
1aH,6H,6aH-indeno[1,2-b]oxirene |
768-22-9 | 95.0% | 0.05g |
$136.0 | 2025-03-21 | |
Enamine | EN300-91179-0.1g |
1aH,6H,6aH-indeno[1,2-b]oxirene |
768-22-9 | 95.0% | 0.1g |
$203.0 | 2025-03-21 | |
Aaron | AR005UTM-2.5g |
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |
768-22-9 | 95% | 2.5g |
$2025.00 | 2023-12-14 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11746-10g |
6,6a-dihydro-1aH-indeno[1,2-b]oxirene |
768-22-9 | 95% | 10g |
$1100 | 2023-09-07 | |
Aaron | AR005UTM-500mg |
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |
768-22-9 | 95% | 500mg |
$822.00 | 2023-12-14 | |
Aaron | AR005UTM-5g |
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |
768-22-9 | 95% | 5g |
$2984.00 | 2023-12-14 | |
1PlusChem | 1P005ULA-250mg |
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |
768-22-9 | 95% | 250mg |
$305.00 | 2024-04-21 | |
1PlusChem | 1P005ULA-1g |
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |
768-22-9 | 95% | 1g |
$608.00 | 2024-04-21 | |
Aaron | AR005UTM-10g |
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro- |
768-22-9 | 95% | 10g |
$4413.00 | 2023-12-14 |
Indene oxide 関連文献
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1. Cycloaddition of carbon dioxide to epoxides by highly active constrained aluminum chloride complexesNattiya Laiwattanapaisarn,Arnut Virachotikul,Khamphee Phomphrai Dalton Trans. 2021 50 11039
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Amarajothi Dhakshinamoorthy,Maksym Opanasenko,Ji?í ?ejka,Hermenegildo Garcia Catal. Sci. Technol. 2013 3 2509
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Jiewei Liu,Lianfen Chen,Hao Cui,Jianyong Zhang,Li Zhang,Cheng-Yong Su Chem. Soc. Rev. 2014 43 6011
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Shyeni Paul,Yunqing Zhu,Charles Romain,Rachel Brooks,Prabhjot K. Saini,Charlotte K. Williams Chem. Commun. 2015 51 6459
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Donald J. Darensbourg,Stephanie J. Wilson Green Chem. 2012 14 2665
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Shigekazu Yamazaki Org. Biomol. Chem. 2010 8 2377
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Feijie Song,Cheng Wang,Wenbin Lin Chem. Commun. 2011 47 8256
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8. Synthesis of substituted indans as prostacyclin analoguesMemnon Phialas,Peter G. Sammes,Peter D. Kennewell,Robert Westwood J. Chem. Soc. Perkin Trans. 1 1984 687
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Martin Kluge,René Ullrich,Katrin Scheibner,Martin Hofrichter Green Chem. 2012 14 440
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10. Chemical synthesis and optical purity determination of optically active 1,2-epoxyindan and alcohol products which are also derived from mammalian or microbial metabolism of indene or indanonesDerek R. Boyd,Narain D. Sharma,Alistair E. Smith J. Chem. Soc. Perkin Trans. 1 1982 2767
Indene oxideに関する追加情報
Introduction to Indene Oxide (CAS No. 768-22-9)
Indene oxide, chemically known as 1-indanone oxide, is a significant organic compound with the molecular formula C10H8O. Its CAS number, 768-22-9, uniquely identifies it in the chemical industry and research communities. This compound has garnered considerable attention due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The synthesis and reactivity of indene oxide make it a valuable intermediate in organic synthesis, particularly in the development of complex molecular structures.
The structural framework of indene oxide consists of a benzene ring fused with a cyclopentane ring, with an oxygen atom incorporated into the system. This unique configuration imparts distinct chemical properties that make it useful in various synthetic pathways. The presence of the ketone oxide functionality allows for diverse transformations, including epoxide ring-opening reactions, which are pivotal in constructing biologically active molecules.
In recent years, research on indene oxide has expanded significantly, particularly in the realm of drug discovery. The compound's ability to act as a precursor for heterocyclic compounds has been exploited in the synthesis of novel pharmaceuticals. For instance, derivatives of indene oxide have been investigated for their potential anti-inflammatory and antimicrobial properties. These studies leverage the compound's reactivity to introduce functional groups that enhance biological activity.
One of the most intriguing aspects of indene oxide is its role in catalytic processes. Researchers have demonstrated that indene oxide can serve as a ligand or intermediate in transition metal-catalyzed reactions. These reactions are crucial for forming carbon-carbon bonds efficiently, a cornerstone of modern organic synthesis. The compound's stability under various reaction conditions makes it an attractive candidate for industrial applications where high yields and selectivity are paramount.
The pharmaceutical industry has also explored the use of indene oxide in the development of therapeutic agents. Its structural motif is found in several natural products and drug candidates, suggesting its importance in medicinal chemistry. For example, researchers have synthesized analogs of indene oxide that exhibit inhibitory effects on specific enzymes involved in disease pathways. This underscores the compound's potential as a scaffold for drug design.
Beyond pharmaceuticals, indene oxide finds applications in material science. Its ability to polymerize or form coordination complexes with metals makes it useful in creating advanced materials with tailored properties. These materials can range from catalysts to functional coatings, demonstrating the broad utility of indene oxide across multiple disciplines.
The synthesis of indene oxide typically involves oxidation reactions starting from indene or related precursors. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making indene oxide more accessible for industrial use. Additionally, green chemistry principles have been applied to develop more sustainable routes for producing this compound, reducing environmental impact while maintaining high chemical yields.
In conclusion, Indene Oxide (CAS No. 768-22-9) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules. As research continues to uncover new applications and synthetic strategies for indene oxide, its importance is likely to grow further, solidifying its role as a key player in modern chemistry.
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